5-Cyclopropylnicotinonitrile
Overview
Description
5-Cyclopropylnicotinonitrile is an organic compound with the molecular formula C9H8N2 It is a derivative of nicotinonitrile, featuring a cyclopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylnicotinonitrile typically involves the reaction of 5-Bromonicotinonitrile with Cyclopropylboronic acid. The reaction is catalyzed by palladium diacetate in the presence of dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane and potassium phosphate in tetrahydrofuran. The reaction is carried out under an inert atmosphere and reflux conditions for approximately 16 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The cyclopropyl group can undergo ring-opening or ring-closing reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alcoholate or secondary heterocyclic amines can be used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be utilized.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives, while oxidation can produce nicotinic acid derivatives.
Scientific Research Applications
5-Cyclopropylnicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials with unique properties.
Biological Studies: It can be employed in studies investigating the biological activity of nicotinonitrile derivatives.
Industrial Applications: The compound may find use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Cyclopropylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropyl group may also contribute to the compound’s overall bioactivity by influencing its molecular conformation and stability.
Comparison with Similar Compounds
Nicotinonitrile (Pyridine-3-carbonitrile): A precursor to 5-Cyclopropylnicotinonitrile, featuring a nitrile group attached to the pyridine ring.
Bosutinib, Milrinone, Neratinib, and Olprinone: Pharmaceutical compounds containing nicotinonitrile derivatives.
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other nicotinonitrile derivatives
Biological Activity
5-Cyclopropylnicotinonitrile (5-CPNC) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its antiviral properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and significant research findings.
Chemical Structure and Properties
5-CPNC is characterized by the presence of a cyclopropyl group attached to a nicotinonitrile backbone. This unique structure contributes to its biological activity, particularly in inhibiting specific enzymes involved in metabolic pathways.
Biological Activity Overview
Key Biological Activities:
- Enzyme Inhibition: 5-CPNC has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition is significant for its potential use in immunosuppressive therapies.
- Antiviral Properties: The compound has demonstrated antiviral activity against various viruses, including those responsible for measles and possibly other viral infections.
Enzyme Inhibition Studies
A study evaluating the structure-activity relationship (SAR) of 5-CPNC revealed that the cyclopropyl substitution significantly enhances its inhibitory potency compared to other substituents. The following table summarizes the pMIC values (minimum inhibitory concentration) for various derivatives:
Compound | pMIC Value (nM) | Notes |
---|---|---|
5-Cyclopropyl-2-fluoropyridine | 9.0 | Highest activity among tested compounds |
5-Isopropyl-2-fluoropyridine | 5.9 | Significantly less active than cyclopropyl |
5-Ethyl-2-fluoropyridine | 7.1 | Moderate activity |
5-Cyclopropyl-Nicotinonitrile | 7.0 | Effective against viral replication |
These results indicate that the cyclopropyl group not only enhances enzyme inhibition but also correlates with increased antiviral efficacy.
Case Studies on Antiviral Activity
Several case studies have explored the application of 5-CPNC in viral infections:
-
Measles Virus Replication Inhibition:
- Study Design: A phenotypic assay was conducted to assess the impact of 5-CPNC on measles virus replication.
- Findings: The compound showed significant inhibition at concentrations correlating with the pMIC values, suggesting its potential as an antiviral agent.
-
Potential Use in Immunosuppression:
- Objective: Investigate the immunosuppressive potential of 5-CPNC through DHODH inhibition.
- Results: The compound exhibited superior activity compared to established immunosuppressants like brequinar and teriflunomide, indicating a promising avenue for therapeutic development.
The mechanism by which 5-CPNC exerts its biological effects primarily involves the inhibition of DHODH, which is essential for the proliferation of certain pathogens and cancer cells. By blocking this enzyme, 5-CPNC disrupts nucleotide synthesis, leading to reduced viral replication and cellular growth.
Properties
IUPAC Name |
5-cyclopropylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLVMEMSRQONKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726287 | |
Record name | 5-Cyclopropylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900802-81-5 | |
Record name | 5-Cyclopropylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.